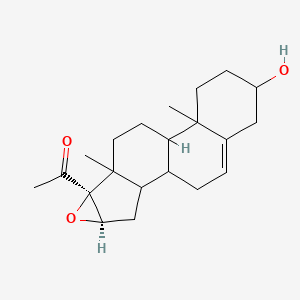

16 alpha,17 alpha-Epoxypregnenolone

Description

16α,17α-Epoxypregnenolone (CAS: 974-23-2) is a steroidal compound with the molecular formula C₂₁H₃₀O₃ and a molecular weight of 330.46 g/mol . It belongs to the epoxy steroid class, characterized by an oxygen-containing three-membered cyclic ether (epoxide) bridging the C16α and C17α positions of the pregnane skeleton. Key properties include:

- Melting point: 185–188°C

- Boiling point: 462.3°C at 760 mmHg

- Density: 1.2±0.1 g/cm³

- Solubility: Limited aqueous solubility; typically dissolved in organic solvents like DMSO for research applications .

Properties

Molecular Formula |

C21H30O3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

1-[(4R,6S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone |

InChI |

InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14?,15?,16?,17?,18-,19?,20?,21-/m1/s1 |

InChI Key |

UQVIXFCYKBWZPJ-QJYPHQRNSA-N |

Isomeric SMILES |

CC(=O)[C@]12[C@H](O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

Canonical SMILES |

CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 16 alpha,17 alpha-Epoxypregnenolone can be synthesized through several chemical reactions involving pregnenolone as the starting material. One common method involves the oxidation of pregnenolone followed by epoxidation to introduce the epoxy group at the 16 alpha and 17 alpha positions . The reaction conditions typically include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of 16 alpha,17 alpha-Epoxypregnenolone often involves the biotransformation of steroids using microbial strains. For instance, certain strains of Cladosporium sp. have been shown to convert pregnenolone into 16 alpha,17 alpha-Epoxypregnenolone under optimized fermentation conditions . This method is advantageous due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 16 alpha,17 alpha-Epoxypregnenolone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert the epoxy group into diols.

Substitution: The epoxy group can be substituted with nucleophiles such as amines to form amino derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Amines like aniline and p-toluidine are used in substitution reactions.

Major Products Formed:

Hydroxylated derivatives: Formed through oxidation reactions.

Diols: Formed through reduction reactions.

Amino derivatives: Formed through substitution reactions with amines.

Scientific Research Applications

16 alpha,17 alpha-Epoxypregnenolone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 16 alpha,17 alpha-Epoxypregnenolone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between 16α,17α-Epoxypregnenolone and its analogues:

Pharmacological and Toxicological Data

- Stable under standard storage conditions but degrades upon combustion, releasing toxic fumes .

16β-Methyl derivative :

- Demonstrates higher acute toxicity (LD₅₀ values: >300 mg/kg in rodents) and requires storage at -80°C to maintain stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.